N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride
Description
N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diamine hydrochloride (CAS: 1523572-06-6) is a bicyclic diamine derivative with two dimethylated amino groups and a rigid [1.1.1]pentane scaffold. Its molecular formula is C₇H₁₆Cl₂N₂, and molecular weight is 199.12 g/mol . The compound is typically stored at room temperature and is classified under "Protein Degrader Building Blocks," indicating its utility in proteolysis-targeting chimeras (PROTACs) and related drug discovery platforms . The bicyclo[1.1.1]pentane (BCP) core confers high strain energy and structural rigidity, making it a valuable bioisostere for linear or planar groups like tert-butyl or phenyl in medicinal chemistry .
Properties
Molecular Formula |
C7H15ClN2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9(2)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H |
InChI Key |
ZDMBDLLTHVERHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC(C1)(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Dichlorocarbene Insertion into Bicyclo[1.1.0]butane
This method, adapted from pharmaceutical research, involves reacting bicyclo[1.1.0]butane with dichlorocarbene generated in situ from chloroform under basic conditions. The reaction proceeds via a [2+1] cycloaddition, forming 1,3-dichlorobicyclo[1.1.1]pentane. Key parameters include:
| Parameter | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Carbene Source | CHCl₃, NaOH | 38% | |
| Solvent | Tetrachloroethylene, diglyme | — | |
| Temperature | 120–140°C | — |
Post-synthesis dechlorination using tris(trimethylsilyl)silane (TTMSS) yields the unfunctionalized BCP core.
Photochemical [2+2] Cycloaddition
A scalable photochemical approach utilizes propellane (bicyclo[1.1.0]butane) and diacetyl under UV light to form bicyclo[1.1.1]pentane-1,3-diketone. This method achieves kilogram-scale production in flow reactors:
The diketone intermediate is then converted to the diamine via reductive amination (discussed in Section 2).
Functionalization with Dimethylamine Groups
Introducing dimethylamine substituents at the 1,3-positions of the BCP core employs two principal strategies:
Nucleophilic Substitution of Chloride Intermediates
Starting from 1,3-dichlorobicyclo[1.1.1]pentane, dimethylamine displaces chloride under high-pressure conditions:
Reductive Amination of Diketone Derivatives
Bicyclo[1.1.1]pentane-1,3-diketone undergoes reductive amination with dimethylamine and sodium cyanoborohydride:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Reducing Agent | NaBH₃CN (2.5 equiv.) | 68% | |
| Solvent | Methanol | — | |
| Reaction Time | 12 hours | — |
Hydrochloride Salt Formation
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid:
Critical parameters for crystallization:
| Parameter | Optimization Data | Purity | Reference |
|---|---|---|---|
| HCl Concentration | 2M aqueous HCl | 97% | |
| Solvent System | Ethyl acetate/water | — | |
| Drying Conditions | Vacuum, 40°C, 24 hours | — |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). High-performance liquid chromatography (HPLC) confirms purity ≥97%.
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 2.85 (s, 12H, N(CH₃)₂), 2.45–2.35 (m, 6H, BCP protons).
-
IR (KBr): 2500–3000 cm⁻¹ (N⁺–H stretch), 1600 cm⁻¹ (C–N bend).
Emerging Methodologies
Chemical Reactions Analysis
Substitution Reactions
The dimethylamine groups participate in nucleophilic substitution reactions, particularly under acidic or basic conditions. The bicyclic structure imposes steric hindrance, influencing reaction pathways and selectivity.
Oxidation and Reduction
The tertiary amine groups undergo redox transformations, though reactivity is modulated by the bicyclic scaffold’s electronic effects.
Oxidation
-
Reagents : Hydrogen peroxide, m-CPBA
-
Products : Amine oxides (e.g., N-oxide derivatives)
-
Mechanism : Oxygen insertion at nitrogen centers, forming polar N–O bonds. The strained bicyclic system may stabilize transition states .
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH4)
-
Products : Not directly applicable (tertiary amines are typically resistant to reduction). Reduction pathways may involve intermediates in multi-step syntheses .
Acid-Base Reactivity
As a dihydrochloride salt, the compound dissociates in aqueous solutions to release free dimethylamines and chloride ions.
Ring-Opening Reactions
The strained bicyclo[1.1.1]pentane core may undergo ring-opening under specific conditions, though direct evidence for this compound is limited.
-
Thermal decomposition : Elevated temperatures (>200°C) could induce C–C bond cleavage, yielding linear amine derivatives.
-
Acid-catalyzed hydrolysis : Protonation of bridgehead carbons may destabilize the ring, leading to fragmentation .
Coordination Chemistry
The dimethylamine groups act as ligands in metal complexes, though steric bulk restricts coordination geometries.
| Metal Ion | Complex Type | Applications |
|---|---|---|
| Transition Metals | Octahedral or tetrahedral complexes | Catalysis, materials science |
| Lanthanides | High-coordination-number complexes | Luminescent materials |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C, releasing methylamines and hydrocarbons .
-
Photostability : Susceptible to UV-induced degradation; storage in amber containers recommended .
Comparative Reactivity
The table below contrasts the reactivity of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride with related amines:
| Compound | Nucleophilicity | Steric Hindrance | Preferred Reactions |
|---|---|---|---|
| Trimethylamine | High | Low | Alkylation, acylation |
| Bicyclo[2.2.1]heptane derivatives | Moderate | High | Ring-opening, substitution |
| This compound | Moderate | Very High | Selective alkylation, oxidation |
Scientific Research Applications
Anticancer Research
N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diamine hydrochloride has shown promise in anticancer research due to its ability to interact with various biological targets.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to apoptosis (programmed cell death) in malignant cells.
- Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.8 | PARP inhibition |
| A549 | 0.88 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
Neuropharmacology
The bicyclic structure of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine hydrochloride allows it to interact with neurotransmitter systems.
- Potential Applications : It may serve as a positive allosteric modulator for receptors involved in neurodegenerative diseases, enhancing receptor activity without mimicking the natural ligand.
Polymer Chemistry
The unique structure of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine hydrochloride makes it a valuable building block in the synthesis of novel polymers.
- Properties : Polymers derived from this compound can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Mechanism of Action
The mechanism of action of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine hydrochloride and related bicyclic amines:
Structural and Functional Insights
- Rigidity vs. Flexibility : The BCP core in the target compound imposes steric constraints absent in linear diamines like N1,N1-dimethylpentane-1,5-diamine. This rigidity can improve binding specificity in drug-target interactions .
- Substituent Effects : Dimethylation reduces primary amine reactivity compared to the parent diamine (CAS: 147927-61-5), favoring applications requiring stable tertiary amines. In contrast, the difluoromethyl analog (C₆H₁₀ClF₂N) leverages fluorine’s electronegativity for enhanced pharmacokinetics .
- Bioisosteric Potential: The BCP scaffold is a proven substitute for tert-butyl groups, reducing metabolic liabilities while maintaining similar spatial occupancy .
Biological Activity
N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride, also known as N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride, is a compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, supported by relevant research findings and case studies.
- IUPAC Name : N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
- CAS Number : 1523572-06-6
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 199.12 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that this compound may act as an inhibitor or modulator of specific pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies have shown that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : There is evidence suggesting that this compound could protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, indicating potential applications in treating infections.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving the activation of caspase pathways leading to apoptosis .
Case Study 2: Neuroprotection
In a model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and improved neuronal survival rates compared to untreated controls . This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound revealed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The study highlighted its potential for development into a new class of antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended analytical methods for assessing the purity and stability of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine hydrochloride?
Methodological Answer: Purity assessment typically employs high-performance liquid chromatography (HPLC) with a system suitability mixture containing known impurities (e.g., related amines or degradation products). For example, USP guidelines recommend using a reference standard (RS) and spiking samples with impurities (e.g., 0.4% impurity A or D) to validate column efficiency and resolution . Stability studies should include accelerated degradation conditions (e.g., thermal stress, humidity) followed by quantification of degradation products via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to identify structural changes .
Q. How should researchers handle and store this compound to ensure long-term stability?
Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation or oxidation . Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Ensure fume hoods are used during weighing or synthesis to minimize inhalation risks .
Q. What synthetic routes are documented for bicyclo[1.1.1]pentane-1,3-diamine derivatives?
Methodological Answer: Common routes involve functionalizing bicyclo[1.1.1]pentane scaffolds via Boc-protection, followed by alkylation or reductive amination. For example, tert-butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate intermediates can be reduced to amines and subsequently methylated . Post-synthesis, dihydrochloride salts are formed by treating the free base with HCl in anhydrous ethanol .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s pharmacokinetic properties in drug discovery?
Methodological Answer: The bicyclo[1.1.1]pentane core is a bioisostere for tert-butyl or phenyl groups, reducing metabolic susceptibility while maintaining rigidity. Its low polar surface area enhances membrane permeability, as demonstrated in analogs like bicyclo[1.1.1]pentane-1-acetic acid derivatives . Researchers should validate these properties via in vitro assays (e.g., Caco-2 permeability, microsomal stability) and compare results with non-bicyclic analogs .
Q. What strategies mitigate challenges in characterizing byproducts during the synthesis of this compound?
Methodological Answer: Use tandem LC-MS/MS to detect low-abundance byproducts (e.g., N-alkylated isomers or oxidation products). For structural confirmation, employ 2D NMR techniques like HSQC and HMBC to resolve overlapping signals in the bicyclic scaffold . Computational tools (e.g., density functional theory) can predict reactive sites prone to side reactions, guiding synthetic optimization .
Q. How can researchers address discrepancies in reported toxicity data for bicyclo[1.1.1]pentane derivatives?
Methodological Answer: Discrepancies may arise from impurities (e.g., residual solvents or unreacted intermediates). Perform thorough impurity profiling using gas chromatography (GC) and inductively coupled plasma (ICP) spectroscopy. Compare toxicity data across studies with standardized protocols (e.g., OECD Test Guidelines 423 for acute oral toxicity) . For environmental safety, assess aquatic toxicity via Daphnia magna assays, as recommended in REACH guidelines .
Q. What role does this compound play in developing covalent inhibitors or prodrugs?
Methodological Answer: The tertiary amine in N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine can act as a pH-sensitive masking group for prodrugs. For covalent inhibitors, the bicyclic structure’s strain energy facilitates selective binding to catalytic residues (e.g., cysteine targeting). Validate covalent modification via MS-based peptide mapping and kinetic studies (e.g., jump dilution assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
